molecular formula C₂₃H₂₁N₈NaO₁₁S B1145620 Folic Acid Sulfosuccinimidyl Ester Sodium Salt CAS No. 1572180-79-0

Folic Acid Sulfosuccinimidyl Ester Sodium Salt

Cat. No.: B1145620
CAS No.: 1572180-79-0
M. Wt: 640.51
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Folic Acid Sulfosuccinimidyl Ester Sodium Salt is a derivative of folic acid, a vitamin essential for DNA synthesis, repair, and methylation. This compound is primarily used in research settings, particularly in bioconjugation techniques such as protein labeling, surface activation, and chemical synthesis of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Folic Acid Sulfosuccinimidyl Ester Sodium Salt involves the reaction of folic acid with N-hydroxysuccinimide and sulfo-N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide. The steps are as follows:

  • Dissolve folic acid, N-hydroxysuccinimide, and sulfo-N-hydroxysuccinimide in a suitable solvent such as dimethylformamide or dimethyl sulfoxide.
  • Add the coupling agent to the reaction mixture and stir to activate the carboxylic acid group of folic acid.
  • After activation, add sodium hydroxide to neutralize the acid byproduct and form the final product.
  • Purify the product by precipitation or chromatography and dry under vacuum.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above, with optimization for large-scale production. This includes the use of automated systems for precise control of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Folic Acid Sulfosuccinimidyl Ester Sodium Salt primarily undergoes bioconjugation reactions, where it reacts with amine groups on proteins or other molecules to form stable amide bonds.

Common Reagents and Conditions:

    Reagents: N-hydroxysuccinimide, sulfo-N-hydroxysuccinimide, dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, sodium hydroxide.

    Conditions: Reactions are typically carried out in solvents like dimethylformamide or dimethyl sulfoxide under controlled temperature and pH conditions.

Major Products: The major products of these reactions are bioconjugates, where the folic acid moiety is covalently attached to proteins, peptides, or other molecules.

Scientific Research Applications

Folic Acid Sulfosuccinimidyl Ester Sodium Salt has a wide range of applications in scientific research :

    Chemistry: Used in the synthesis of peptide conjugates and other bioconjugates.

    Biology: Employed in protein labeling and surface activation for various biological assays.

    Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.

    Industry: Applied in the production of functionalized nanoparticles and microarray slides for high-throughput screening.

Mechanism of Action

The mechanism of action of Folic Acid Sulfosuccinimidyl Ester Sodium Salt involves the formation of stable amide bonds with amine groups on target molecules. This bioconjugation process is facilitated by the activation of the carboxylic acid group of folic acid by N-hydroxysuccinimide and sulfo-N-hydroxysuccinimide. The folic acid moiety can then interact with cellular receptors or enzymes, influencing various biological pathways.

Comparison with Similar Compounds

    Folic Acid: The parent compound, essential for DNA synthesis and repair.

    N-hydroxysuccinimide Esters: Commonly used in bioconjugation for protein labeling and surface activation.

    Sulfo-N-hydroxysuccinimide Esters: Similar to N-hydroxysuccinimide esters but with enhanced water solubility.

Uniqueness: Folic Acid Sulfosuccinimidyl Ester Sodium Salt is unique due to its combination of folic acid’s biological activity with the bioconjugation capabilities of N-hydroxysuccinimide and sulfo-N-hydroxysuccinimide esters. This makes it particularly valuable for applications requiring targeted delivery and labeling of biomolecules.

Properties

CAS No.

1572180-79-0

Molecular Formula

C₂₃H₂₁N₈NaO₁₁S

Molecular Weight

640.51

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.